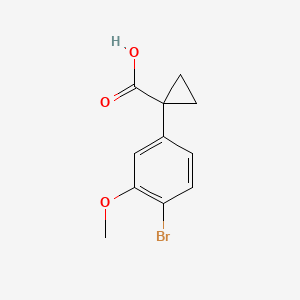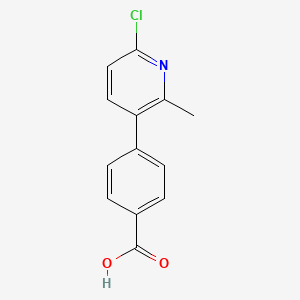![molecular formula C11H8N2O B567916 [3,4'-Bipyridin]-5-carbaldehyd CAS No. 1214384-36-7](/img/structure/B567916.png)
[3,4'-Bipyridin]-5-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4’-Bipyridine]-5-carbaldehyde: is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. These compounds are known for their versatility and are used in various applications, including as ligands in coordination chemistry, in the synthesis of biologically active molecules, and in the development of materials with unique properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: [3,4’-Bipyridine]-5-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of ligands used in coordination chemistry and catalysis .
Biology: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine: Some bipyridine derivatives, such as milrinone, are used in medicine for their pharmacological effects. Milrinone, for example, is a phosphodiesterase inhibitor used in the treatment of heart failure .
Industry: In the industrial sector, bipyridine compounds are used in the development of materials with unique electronic and photophysical properties. They are also employed in the synthesis of dyes and pigments .
Wirkmechanismus
Target of Action
The primary target of [3,4’-Bipyridine]-5-carbaldehyde is phosphodiesterase-III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation .
Mode of Action
As a PDE-III inhibitor, [3,4’-Bipyridine]-5-carbaldehyde prevents the degradation of cyclic adenosine monophosphate (cAMP), resulting in increased cAMP levels . This increase in cAMP levels leads to improved cardiac function and peripheral vasodilation .
Biochemical Pathways
The action of [3,4’-Bipyridine]-5-carbaldehyde affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound increases cAMP production, which in turn affects the heart’s contractile function and cardiac output .
Pharmacokinetics
It is known that the compound’s action is influenced by its absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action.
Result of Action
The result of [3,4’-Bipyridine]-5-carbaldehyde’s action is an improvement in cardiac function and peripheral vasodilation . This leads to a reduction in total peripheral resistance and an increase in cardiac output .
Action Environment
The action, efficacy, and stability of [3,4’-Bipyridine]-5-carbaldehyde can be influenced by various environmental factors These factors can include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which the compound is acting
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a halopyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including [3,4’-Bipyridine]-5-carbaldehyde, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: [3,4’-Bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: [3,4’-Bipyridine]-5-carboxylic acid.
Reduction: [3,4’-Bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 6,6’-Bipyridine
Comparison: [3,4’-Bipyridine]-5-carbaldehyde is unique due to the position of the aldehyde group on the bipyridine scaffold. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to other bipyridine derivatives, [3,4’-Bipyridine]-5-carbaldehyde may offer distinct advantages in specific synthetic applications and research contexts .
Eigenschaften
IUPAC Name |
5-pyridin-4-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXEBYIABYKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673537 |
Source


|
| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214384-36-7 |
Source


|
| Record name | [3,4'-Bipyridine]-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)


